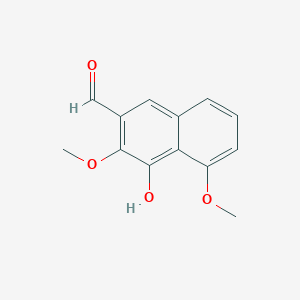

4-Hydroxy-3,5-dimethoxy-2-naphthaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H12O4 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

4-hydroxy-3,5-dimethoxynaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(7-14)13(17-2)12(15)11(8)10/h3-7,15H,1-2H3 |

InChI-Schlüssel |

ZNGJSXDIYKTOFV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=CC(=C(C(=C21)O)OC)C=O |

Synonyme |

4-hydroxy-3,5-dimethoxy-2-naphthaldehyde |

Herkunft des Produkts |

United States |

Natural Occurrence and Phytochemical Investigations of 4 Hydroxy 3,5 Dimethoxy 2 Naphthaldehyde

Isolation from Diospyros Species and Related Genera

The genus Diospyros, belonging to the family Ebenaceae, is a rich source of a diverse array of secondary metabolites, including a notable class of compounds known as naphthaldehydes. Among these, 4-Hydroxy-3,5-dimethoxy-2-naphthaldehyde has been identified and isolated from several species within this genus, underscoring its significance as a characteristic constituent.

Diospyros assimilis as a Primary Source

Diospyros assimilis has been established as a primary and significant natural source of this compound. Phytochemical investigations of the roots of this plant have led to the successful isolation of this compound. Its structure was unequivocally established through rigorous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, which confirmed its molecular framework as a naphthaldehyde derivative with specific hydroxyl and methoxy (B1213986) substitutions. The isolation of this compound from D. assimilis has been a key finding in the study of naphthaldehydes from natural sources.

Presence in Diospyros kaki

The phytochemical landscape of Diospyros kaki, commonly known as the persimmon tree, is complex, with various studies reporting the presence of numerous naphthalene (B1677914) derivatives in its heartwood. While some research has focused on the isolation of other related compounds, such as 4,8-dihydroxy-5-methoxy-2-naphthaldehyde, from the blackened heartwood of D. kaki, the presence of this compound has not been explicitly and consistently reported in the available literature. The chemical profile of D. kaki indicates a predisposition for the synthesis of naphthaldehydes, suggesting that the target compound could potentially be present, albeit in concentrations that may have eluded detection in some studies. Further targeted phytochemical analyses of different parts of D. kaki are required to definitively confirm or deny its presence.

Detection in Diospyros oocarpa

Investigations into the chemical constituents of the roots of Diospyros oocarpa have successfully identified this compound. In these studies, the compound was detected and characterized as part of a broader phytochemical screening of the plant. The identification was based on spectroscopic data, which matched the known spectral characteristics of the compound. This finding contributes to the chemotaxonomic understanding of the Diospyros genus, highlighting the distribution of specific naphthaldehydes across different species.

Identification in Diospyros crumenata

A preliminary phytochemical screening of the fruits of Diospyros crumenata has been conducted to ascertain the presence of major classes of secondary metabolites. This analysis revealed the presence of flavonoids, terpenoids, tannins, and saponins. However, to date, there is no specific report in the scientific literature that confirms the isolation or identification of this compound from any part of Diospyros crumenata. The general screening provides a foundational understanding of the fruit's chemical composition, but more detailed investigations focusing on the root and bark, which are often richer sources of naphthaldehydes in the Diospyros genus, are necessary to determine the presence of this specific compound.

Extraction and Purification Methodologies

The isolation of this compound from its natural plant sources relies on systematic extraction and purification protocols. These methods are designed to efficiently separate the target compound from the complex mixture of phytochemicals present in the plant matrix.

Solvent-Based Extraction Techniques

Solvent-based extraction is the cornerstone for isolating this compound from plant materials, particularly from the roots and heartwood of Diospyros species. The general procedure commences with the collection and processing of the plant material, which is typically dried and pulverized to increase the surface area for solvent penetration.

The powdered plant material is then subjected to extraction with a suitable organic solvent. The choice of solvent is critical and is based on the polarity of the target compound. For naphthaldehydes, which are moderately polar, solvents such as methanol, ethanol, chloroform (B151607), and ethyl acetate (B1210297) are commonly employed, either individually or in a sequential manner to achieve a preliminary fractionation of the extract.

The extraction process is often carried out at room temperature through maceration or at elevated temperatures using a Soxhlet apparatus to enhance extraction efficiency. Following the extraction period, the resulting crude extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

This crude extract, containing a mixture of compounds, is then subjected to further purification steps. Column chromatography is a principal technique used for this purpose. The extract is adsorbed onto a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase, consisting of a solvent or a gradient of solvents of increasing polarity, is passed through the column. This process separates the compounds based on their differential affinities for the stationary and mobile phases. Fractions are collected and monitored by techniques like Thin-Layer Chromatography (TLC) to identify those containing the desired compound. Fractions rich in this compound are then combined and may undergo further purification, such as recrystallization, to obtain the compound in a pure form.

Interactive Data Table: Phytochemical Findings of this compound in Diospyros Species

| Species | Plant Part Investigated | Presence of this compound | Method of Identification |

| Diospyros assimilis | Roots | Isolated | Spectroscopic Analysis |

| Diospyros kaki | Heartwood | Not explicitly confirmed; related naphthaldehydes present | N/A for target compound |

| Diospyros oocarpa | Roots | Detected | Spectroscopic Analysis |

| Diospyros crumenata | Fruits | Not detected in preliminary screening | General Phytochemical Screening |

Chromatographic Separation Approaches

The isolation of this compound from complex plant extracts relies on sophisticated chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the purification of individual molecules.

Column chromatography is a fundamental technique employed in the initial fractionation and purification of this compound from crude plant extracts. In this process, a solvent extract of the plant material is loaded onto a column packed with a solid adsorbent, typically silica gel. nih.govresearchgate.netresearchgate.net

A gradient elution system is often utilized, where the polarity of the solvent mixture (mobile phase) is gradually increased. For instance, in the investigation of Diospyros gracilis stems, a fraction containing the target compound was subjected to silica gel column chromatography and eluted with a gradient of dichloromethane (B109758) and methanol. nih.gov Similarly, the chemical examination of Diospyros oocarpa roots involved column chromatography to afford several compounds, including this compound. researchgate.net This initial separation step is crucial for isolating fractions enriched with the desired naphthaldehyde, which can then be subjected to further purification.

Table 1: Column Chromatography Parameters for Isolation

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel | nih.govresearchgate.netresearchgate.net |

| Mobile Phase | Gradient of Dichloromethane-Methanol or Petroleum ether-Chloroform | nih.govresearchgate.net |

| Plant Source | Diospyros gracilis (stem), Diospyros oocarpa (roots) | nih.govresearchgate.net |

| Outcome | Fractionation of crude extract, enrichment of naphthaldehydes | nih.govresearchgate.net |

Following initial separation by column chromatography, preparative thin-layer chromatography (TLC) is often employed as a final purification step to obtain highly pure this compound. researchgate.netresearchgate.net Preparative TLC operates on the same principles as analytical TLC but utilizes thicker silica gel plates to accommodate larger sample quantities.

In the isolation from Diospyros oocarpa, repeated preparative silica gel TLC with a mobile phase of petroleum ether and chloroform (50:50) was used to purify the naphthaldehyde. researchgate.net The separated compounds on the TLC plate are visualized, typically under UV light, and the band corresponding to the target compound is scraped from the plate. The compound is then eluted from the silica gel with a suitable solvent to yield the pure substance. This technique is highly effective for separating compounds with similar polarities that may not have been fully resolved by column chromatography.

Table 2: Preparative TLC Parameters for Purification

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel | researchgate.netresearchgate.net |

| Mobile Phase | Petroleum ether-Chloroform (50:50) | researchgate.net |

| Visualization | UV Light | researchgate.net |

| Outcome | Isolation of pure this compound | researchgate.netresearchgate.net |

Biogenetic Pathways and Natural Analogues of Naphthaldehydes

The biosynthesis of naphthaldehydes, including this compound, in plants is believed to follow the acetate-polymalonate pathway. researchgate.net This pathway is a major route for the formation of a wide variety of aromatic compounds in nature. sips.org.inslideshare.net The process begins with the condensation of acetyl-CoA, the "starter unit," with multiple molecules of malonyl-CoA, the "extender units." slideshare.net This series of condensations leads to the formation of a poly-β-keto chain, which then undergoes cyclization and aromatization reactions to form the naphthalene scaffold. sips.org.in Subsequent enzymatic modifications, such as hydroxylation and methoxylation, would then lead to the specific substitution pattern observed in this compound. While the precise enzymatic steps and intermediates in the biosynthesis of this specific naphthaldehyde have not been fully elucidated, the general principles of the acetate-polymalonate pathway provide a strong theoretical framework for its formation.

Phytochemical investigations of Diospyros species have revealed the co-occurrence of several natural analogues of this compound. These structurally related compounds often share the same basic naphthaldehyde core but differ in their substitution patterns, providing insights into the biosynthetic machinery of the plant.

Notable natural analogues isolated from the same plant sources include:

5-Hydroxy-4-methoxy-2-naphthaldehyde nih.govresearchgate.net

4-Hydroxy-5-methoxy-2-naphthaldehyde nih.govresearchgate.net

The isolation of these analogues from Diospyros oocarpa and Diospyros assimilis alongside this compound suggests a common biosynthetic origin and a degree of flexibility in the enzymatic processes that decorate the naphthalene ring. nih.govnih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Hydroxy 3,5 Dimethoxy 2 Naphthaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment

NMR spectroscopy stands as a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of the proton and carbon signals of 4-Hydroxy-3,5-dimethoxy-2-naphthaldehyde has been achieved.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons, the aldehydic proton, the hydroxyl proton, and the methoxy (B1213986) groups. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the naphthalene (B1677914) ring.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom in the molecule. The signals for the carbonyl carbon of the aldehyde group, the carbons bearing the hydroxyl and methoxy groups, and the aromatic carbons appear at characteristic positions, providing a carbon map of the structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data not available in searched sources)

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ||

| 2-CHO | ||

| 3 | ||

| 4-OH | ||

| 5-OCH₃ | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 3-OCH₃ |

Two-Dimensional NMR (HSQC, HMBC, NOESY, COSY)

To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, a suite of two-dimensional NMR experiments is employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. ymdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. ymdb.ca This is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, for instance, from the methoxy protons to their attached aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. matrix-fine-chemicals.com This provides valuable information about the molecule's conformation and the through-space proximity of different functional groups.

Correlation Spectroscopy (COSY): COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. matrix-fine-chemicals.com This helps to identify neighboring protons within the aromatic spin systems.

Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

HR-ESIMS provides a highly accurate measurement of the mass-to-charge ratio of the ionized molecule. researchgate.net This precision allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The technique is sensitive enough to confirm the presence of all constituent atoms in their correct numbers.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) stretching vibration, the aldehydic (C-H) stretching, the carbonyl (C=O) stretching of the aldehyde, C-O stretching of the methoxy groups, and various aromatic C-H and C=C stretching and bending vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also exhibit bands corresponding to the various functional groups, with intensities that differ from the IR spectrum based on the change in polarizability during the vibration.

Table 2: Key Vibrational Frequencies for this compound (Data not available in searched sources)

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | ||

| C-H stretch (aldehyde) | ||

| C=O stretch (aldehyde) | ||

| C-O stretch (methoxy) |

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state. For this compound, a successful crystallographic analysis would reveal the planarity of the naphthalene system, the orientation of the aldehyde and methoxy groups, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 3: Selected Crystallographic Data for this compound (Data not available in searched sources)

| Parameter | Value |

|---|---|

| Crystal System | |

| Space Group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) |

Computational and Theoretical Investigations of 4 Hydroxy 3,5 Dimethoxy 2 Naphthaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 4-Hydroxy-3,5-dimethoxy-2-naphthaldehyde, DFT calculations provide insights into its molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Quantum chemical calculations are typically performed using specific levels of theory and basis sets, such as B3LYP/6-311++G(d,p), to obtain an optimized molecular structure. niscpr.res.in From this optimized geometry, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A small energy gap suggests that the molecule is more likely to be reactive and experience charge transfer within itself. mdpi.comresearchgate.net

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors help quantify the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons. mdpi.com

Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution and identify reactive sites. mdpi.comresearchgate.net MESP surfaces use a color code to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. mdpi.com For a molecule like this compound, the oxygen atoms of the hydroxyl, methoxy (B1213986), and aldehyde groups would be expected to be electron-rich sites.

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability mdpi.comresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Measures molecular stability |

| Electrophilicity (ω) | Capacity to accept electrons | Describes the electrophilic nature of the molecule mdpi.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding how a compound like this compound might interact with a biological target. researchgate.net

Molecular docking simulations predict the binding conformation of the ligand within the active site of a target protein. The primary output is a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. niscpr.res.in A lower binding energy value generally indicates a more stable and potent ligand-receptor complex. niscpr.res.innih.gov For instance, in studies of similar phenolic aldehydes, docking has been used to evaluate binding against targets like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov The results can suggest preferential binding to one receptor over another, guiding further investigation. nih.gov

The stability of the ligand-receptor complex is governed by various non-covalent interactions. gatech.edu Molecular docking analysis provides a detailed view of these interactions, which are critical for binding affinity and specificity. nih.gov

Hydrogen Bonds: These are crucial for drug-receptor interactions and biological function. nih.gov The hydroxyl (-OH) and aldehyde (-CHO) groups of this compound are potential hydrogen bond donors and acceptors. Docking studies can identify specific amino acid residues in the receptor's active site that form these bonds. nih.govgatech.edu

Hydrophobic Interactions: The naphthalene (B1677914) ring system provides a large hydrophobic surface that can interact with nonpolar residues in the binding pocket of a protein. nih.gov

Table 2: Example of Molecular Docking Interaction Analysis

| Interaction Type | Potential Functional Group Involved | Example Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH), Aldehyde (C=O) | Serine, Threonine, Aspartate |

| Hydrophobic | Naphthalene Ring | Leucine, Valine, Phenylalanine |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthaldehyde Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Rather than focusing on a single molecule, QSAR studies analyze a library of related compounds, such as those containing a naphthaldehyde scaffold, to build predictive models. researchgate.netchemrxiv.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric properties (e.g., molecular weight, rotatable bond count, polar surface area). chemrxiv.org A statistical model is then generated to correlate these descriptors with the observed biological activity (e.g., IC50 values). nih.gov

For naphthaldehyde scaffolds, a 3D-QSAR model can be developed to understand how different substitutions on the naphthalene ring affect the compound's interaction with a biological target. nih.govresearchgate.net These models can generate visual maps that show regions where bulky groups, hydrophobic groups, or hydrogen bond donors/acceptors would increase or decrease activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized naphthaldehyde derivatives, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Photophysical Properties and Excited State Dynamics Simulations

The photophysical properties of aromatic aldehydes like this compound are determined by how the molecule absorbs and dissipates light energy. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate and understand these processes. researchgate.net

Theoretical electronic absorption spectra can be calculated using TD-DFT to predict the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com For similar molecules like 1-hydroxy-2-naphthaldehyde, studies have shown distinct absorption bands corresponding to different molecular conformations, such as open and intramolecularly hydrogen-bonded forms. researchgate.net

Upon absorption of light, the molecule is promoted to an excited state. The subsequent de-excitation pathways can include fluorescence, phosphorescence, or non-radiative decay. Simulations can explore the geometry of the molecule in its first excited state (S1) and investigate potential processes like Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a phenomenon observed in molecules with a hydroxyl group positioned close to a proton-accepting group (like the aldehyde oxygen), leading to a large Stokes shift (the difference between the absorption and emission maxima). researchgate.net Computational analysis can help determine the energy barrier for this proton transfer in the excited state. researchgate.net The properties of the excited state are highly influenced by the surrounding environment, and simulations can also account for solvent effects on the photophysical behavior. researchgate.netresearchgate.net

Mechanistic Biological Activity Studies of 4 Hydroxy 3,5 Dimethoxy 2 Naphthaldehyde

In Vitro Anti-protozoal Activity and Target Identification

The compound 4-Hydroxy-3,5-dimethoxy-2-naphthaldehyde has been the subject of investigations into its potential as an anti-protozoal agent. Research has focused on its efficacy against several parasitic protozoa responsible for significant human diseases.

Trypanosoma brucei, the causative agent of African trypanosomiasis, and Trypanosoma cruzi, which causes Chagas disease, are significant targets for new drug discovery nih.gov. Studies have explored the activity of various compounds against these parasites nih.govnih.gov. While specific mechanistic studies on this compound are not extensively detailed in the provided results, the general approach involves screening compounds for their ability to inhibit parasite growth nih.gov. For instance, a high-throughput screening campaign against T.b. brucei identified numerous compounds with significant selectivity against the parasite nih.gov. The mechanism of action for some anti-trypanosomal compounds involves covalent modification of multiple protein targets within the parasite nih.gov. T. cruzi possesses mechanisms to evade the host's complement system, a key component of the innate immune response nih.gov. The infective trypomastigote form is particularly resistant to complement-mediated lysis nih.gov.

Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, a severe and often fatal disease nih.gov. The search for new treatments is critical due to the toxicity and emerging resistance to current therapies nih.gov. Naphthoquinones, a class of compounds to which this compound is related, have shown promise as anti-leishmanial agents nih.gov. The mechanism of action for some of these compounds involves inducing the production of nitric oxide (NO) in macrophages, which is a key molecule in the killing of intracellular amastigotes nih.gov. Leishmania parasites have evolved complex strategies to survive within host macrophages, including the modulation of host cell signaling pathways to suppress the production of microbicidal molecules nih.govnih.gov. For example, the parasite can interfere with signaling cascades involving protein kinases and phosphatases to create a more favorable intracellular environment nih.gov.

Malaria, caused by Plasmodium parasites, remains a major global health issue, necessitating the development of new antimalarial drugs nih.gov. Research into novel antiplasmodial compounds is ongoing, with various chemical classes being explored for their efficacy against drug-sensitive and drug-resistant strains of P. falciparum nih.govmalariaworld.orgmdpi.com. While direct studies on this compound were not found, related compounds have been investigated. The mechanism of action for some antimalarial compounds involves targeting specific parasite enzymes, such as pyridoxal synthase, or disrupting other essential cellular processes malariaworld.org. An ideal antimalarial drug would not only target the asexual blood stages responsible for clinical symptoms but also the gametocytes, which are involved in disease transmission nih.gov.

Antimicrobial Research: Antibacterial and Antifungal Mechanisms

The antimicrobial properties of this compound and related compounds have been investigated against a range of bacterial and fungal pathogens.

Bacillus subtilis is known to produce a wide variety of antimicrobial compounds, making it a source for new antibiotic discovery nih.govresearchgate.net. While specific studies on the effect of this compound on B. subtilis were not identified, the general antimicrobial activity of various compounds against this bacterium has been documented dergipark.org.tr. Klebsiella pneumoniae is a significant human pathogen, and understanding its metabolic pathways, such as those involving aldehyde dehydrogenases, can provide insights for developing new therapeutic strategies nih.gov. The antibacterial mechanism of some compounds involves the inhibition of essential enzymes or the disruption of the bacterial cell envelope nih.gov.

| Bacterium | Test Compound | MIC (µg/mL) | Reference |

| Bacillus subtilis | Compound X | Data not available | dergipark.org.tr |

| Streptococcus epidermis | Compound Y | Data not available | |

| Klebsiella pneumoniae | Compound Z | Data not available |

Candida albicans is a major opportunistic fungal pathogen in humans nih.gov. The antifungal activity of various natural and synthetic compounds against C. albicans has been explored cjmb.orgnih.govresearchgate.netresearchgate.net. Some compounds exhibit antifungal activity by inhibiting the transition from yeast to hyphal form, which is a key virulence factor for C. albicans nih.govresearchgate.net. Other mechanisms include the disruption of the fungal cell wall and the induction of oxidative stress nih.govcjmb.org.

Aspergillus flavus is a common fungus that can produce mycotoxins, such as aflatoxins, which are potent carcinogens nih.govresearchgate.net. Research has focused on identifying compounds that can inhibit the growth of A. flavus and the production of these harmful secondary metabolites nih.govscispace.commdpi.com. The mechanism of action of some antifungal agents against A. flavus involves the downregulation of genes involved in aflatoxin biosynthesis scispace.com.

Fusarium solani is another important fungal species, known for producing a variety of bioactive secondary metabolites nih.govnih.govresearchgate.net. Some of these metabolites, including naphthoquinones, have shown significant antimicrobial and cytotoxic effects nih.gov.

| Fungus | Test Compound | MIC (µg/mL) | Mechanism of Action | Reference |

| Candida albicans | Compound A | Data not available | Inhibition of hyphal formation | nih.govresearchgate.net |

| Aspergillus flavus | Compound B | Data not available | Downregulation of aflatoxin biosynthesis genes | scispace.com |

| Fusarium solani | Compound C | Data not available | Data not available | nih.gov |

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

The antioxidant potential of a chemical compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This process is critical in preventing a variety of diseases. The antioxidant capacity of phenolic compounds, such as this compound, is often attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups, thereby stabilizing reactive oxygen species (ROS).

ROS are highly reactive chemical species formed as a natural byproduct of oxygen metabolism and include molecules like superoxide anions (O₂⁻), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂). researchgate.net While they play roles in cell signaling, excessive levels lead to oxidative stress, damaging lipids, proteins, and nucleic acids. researchgate.net Antioxidants mitigate this damage by scavenging these reactive species.

The evaluation of antioxidant activity is commonly conducted through various in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is observed as a color change, and the scavenging activity is often expressed as an IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.netnih.gov A lower IC₅₀ value indicates a higher antioxidant activity. researchgate.net

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.

Ferric Reducing Antioxidant Power (FRAP) Assay : This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color. researchgate.net

While specific experimental data on the antioxidant and ROS scavenging activity of this compound is not extensively detailed in the reviewed literature, its chemical structure, featuring a phenolic hydroxyl group, suggests a potential for such activity through hydrogen atom transfer mechanisms. researchgate.net

In Vitro Cytotoxicity and Apoptosis Induction Studies on Cell Lines

In vitro studies using cultured cell lines are fundamental to understanding the cytotoxic potential of a compound and its ability to induce programmed cell death, or apoptosis.

Effects on Rat Skeletal Myoblasts (L-6 cells)

Research has demonstrated the cytotoxic effects of this compound on a non-cancerous cell line. Specifically, the compound was evaluated for its toxicity towards rat skeletal myoblasts (L-6 cells). The findings indicated that this compound displays cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) of 174.94 µM. nih.govworldbotanical.comresearchgate.net This value quantifies the concentration of the compound required to inhibit the growth of 50% of the L-6 cell population.

| Compound | Cell Line | Organism | Cell Type | IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | L-6 | Rat | Skeletal Myoblast | 174.94 |

Modulation of Cellular Pathways in Cancer Cell Models

Apoptosis is a crucial process for eliminating damaged or cancerous cells and is a primary target for many anticancer therapies. mdpi.com This process can be initiated through two main pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway.

The Intrinsic Pathway : This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). waocp.orgnih.gov Cellular stress can lead to the activation of Bax and Bak, which permeabilize the mitochondrial outer membrane, releasing cytochrome c. nih.gov This event triggers the activation of a cascade of enzymes called caspases (like caspase-9 and the executioner caspase-3), ultimately leading to cell death. mdpi.comwaocp.org Many natural compounds, such as chalcone (B49325) derivatives, have been shown to induce apoptosis by decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic ones like Bax, thereby altering the Bcl-2/Bax ratio. mdpi.com

The Extrinsic Pathway : This pathway is initiated by the binding of extracellular ligands (like FasL) to death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates the executioner caspases. mdpi.comnih.gov

While this compound has established cytotoxicity, detailed studies specifically elucidating its modulation of these intricate apoptotic pathways in various cancer cell models are not extensively covered in the available scientific literature. Further research is needed to determine if its cytotoxic mechanism involves the activation of caspases, regulation of the Bcl-2 protein family, or engagement of death receptor signaling.

Pharmacological Investigations in Non-Human Models (e.g., Sedative-Hypnotic Effects)

Pharmacological investigations in non-human, or animal, models are essential for determining the systemic effects of a compound. Sedative-hypnotic agents are drugs that can produce a calming effect or induce sleep. nih.gov The primary molecular target for many of these drugs is the γ-aminobutyric acid type A (GABAₐ) receptor, a ligand-gated ion channel that is the main source of inhibitory neurotransmission in the central nervous system. nih.gov

The modulatory effect of compounds on the GABAₐ receptor can be studied using various models. For instance, the two-electrode voltage clamp method on Xenopus laevis oocytes expressing specific GABAₐ receptor subtypes can measure changes in chloride ion current, indicating whether a compound enhances or inhibits the receptor's function. nih.gov A related compound, 4-hydroxybenzaldehyde, has been shown to reduce the GABA-induced chloride current at high concentrations, suggesting a potential antagonistic effect on the GABAₐ receptor. nih.gov

Standard in vivo assessments in rodent models for sedative-hypnotic activity include:

Potentiation of Thiopental-Induced Sleep : Test compounds are administered prior to a sleep-inducing dose of a barbiturate like thiopental sodium. A reduction in the time to fall asleep (sleep latency) or an increase in the total sleeping time is indicative of hypnotic effects. nih.gov

Reduction in Locomotor Activity : A decrease in spontaneous movement in an open-field test can suggest a sedative effect. nih.gov

Although various natural products are screened for these properties, specific pharmacological investigations into the sedative-hypnotic effects of this compound in non-human models have not been reported in the reviewed literature. Such studies would be necessary to determine its potential activity on the central nervous system.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Hydroxy 3,5 Dimethoxy 2 Naphthaldehyde Derivatives

Impact of Substituent Modifications on Biological Interactions

The biological activity of derivatives of 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde can be expected to be significantly influenced by modifications to its core structure. The existing hydroxyl (-OH), methoxy (B1213986) (-OCH3), and aldehyde (-CHO) groups, as well as the naphthalene (B1677914) scaffold itself, provide multiple avenues for derivatization.

Hydroxyl and Methoxy Group Modifications:

The phenolic hydroxyl group at the 4-position and the methoxy groups at the 3- and 5-positions are critical determinants of the molecule's electronic and physicochemical properties. The number and position of hydroxyl groups on an aromatic ring are known to play a significant role in various biological activities, including antioxidant potential. mdpi.comsemanticscholar.org Similarly, methoxy groups can influence the lipophilicity and metabolic stability of a compound. nih.gov

Studies on other phenolic compounds have shown that:

An increase in the number of hydroxyl groups can lead to enhanced antioxidant activity. nih.gov

The relative position of hydroxyl groups can affect their free radical scavenging ability. nih.gov

Metabolic O-dealkylation of methoxy groups can produce more active phenolic metabolites. nih.gov

For instance, in a series of N-benzimidazole-derived carboxamides, compounds with multiple hydroxyl and methoxy groups on a phenyl ring exhibited significant antiproliferative and antibacterial activities. mdpi.com

Aldehyde Group Modifications:

The aldehyde functional group at the 2-position is a key site for chemical modification. It can be converted into a variety of other functional groups, such as:

Imines (Schiff bases): Reaction with primary amines can yield imine derivatives. The substituents on the amine can be varied to probe interactions with biological targets.

Alcohols: Reduction of the aldehyde to a primary alcohol would alter the electronic and hydrogen-bonding characteristics of the molecule.

Carboxylic acids: Oxidation of the aldehyde to a carboxylic acid would introduce a negatively charged group at physiological pH, potentially forming ionic interactions with receptors.

Naphthalene Ring Substitutions:

The naphthalene ring system itself can be substituted at various positions. The nature of these substituents (e.g., electron-donating or electron-withdrawing, bulky or compact) can dramatically alter the biological activity profile. In a study of naphthalene-substituted derivatives of the antimycotic agent terbinafine, the potency was found to be highly dependent on the size of the substituent on the naphthalene moiety. nih.gov Generally, only small substituents like hydrogen or fluorine were well-tolerated at most positions, while larger groups could be accommodated at the 5-position. nih.gov

The table below summarizes potential modifications and their likely impact on biological interactions, based on general principles and findings from related compounds.

| Modification Site | Substituent Modification | Potential Impact on Biological Interactions | Rationale/Supporting Evidence from Analogous Compounds |

| 4-OH group | Alkylation (e.g., to -OCH3) | Decreased hydrogen bond donating ability; Increased lipophilicity | General principle of functional group modification |

| 3,5-OCH3 groups | Demethylation (to -OH) | Increased hydrogen bond donating ability; Potential for increased antioxidant activity | Studies on phenolic compounds show enhanced activity with more hydroxyl groups nih.gov |

| 2-CHO group | Conversion to imine | Introduction of diverse substituents for SAR exploration | Common synthetic modification for aldehydes |

| Naphthalene Ring | Addition of small, electronegative groups (e.g., F, Cl) | Potential for enhanced binding affinity through specific interactions | Studies on other naphthalene derivatives have shown improved activity with halogen substituents nih.gov |

| Naphthalene Ring | Addition of bulky groups | Potential for steric hindrance, leading to decreased activity | SAR of terbinafine derivatives showed sensitivity to substituent bulk nih.gov |

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry is a critical factor in the interaction of drugs with their biological targets, which are themselves chiral. nih.govijpsjournal.com The introduction of chiral centers into derivatives of this compound would result in the formation of enantiomers, which are non-superimposable mirror images. nih.gov

Even though this compound itself is not chiral, many of its derivatives could be. For example, reduction of the aldehyde to an alcohol, followed by esterification with a chiral acid, would introduce a stereocenter. Similarly, reactions at other positions on the naphthalene ring could also create chiral centers.

Enantiomers of a chiral drug can exhibit significant differences in their:

Pharmacodynamics: One enantiomer may bind to the target receptor with higher affinity than the other, leading to differences in potency. In some cases, one enantiomer may be active while the other is inactive or even has an opposing effect. ntu.edu.sg

Pharmacokinetics: The two enantiomers may be absorbed, distributed, metabolized, and excreted differently by the body. researchgate.net

Therefore, if a derivative of this compound is found to have interesting biological activity and possesses a chiral center, it would be crucial to separate and evaluate the individual enantiomers to determine their respective pharmacological profiles. ijpsjournal.comresearchgate.net This process, known as chiral resolution, can lead to the development of single-enantiomer drugs with improved efficacy and safety profiles.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape, or conformation. mhmedical.comfiveable.me Molecules can exist in various conformations due to the rotation around single bonds, and the conformation in which a molecule binds to its biological target is known as the bioactive conformation. fiveable.medrugdesign.org

For derivatives of this compound, conformational analysis would be essential to understand their preferred shapes and how these shapes might interact with a biological target. The key rotatable bonds in the parent molecule are those connecting the methoxy and aldehyde groups to the naphthalene ring.

Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for performing conformational analysis. fiveable.me These methods can be used to:

Identify low-energy, stable conformations of a molecule.

Determine the energy barrier for interconversion between different conformations.

Predict the likely bioactive conformation by docking the molecule into the active site of a target protein.

The bioactive conformation may not necessarily be the lowest energy conformation of the molecule in solution. scispace.com The energy required for the molecule to adopt its bioactive conformation is a factor that influences its binding affinity. Understanding the conformational preferences of a series of derivatives can provide valuable insights for designing new molecules with a higher propensity to adopt the desired bioactive conformation, a strategy known as conformational restriction. fiveable.me

Ligand Design and Optimization Strategies Based on SAR

Based on the potential SAR insights discussed above, several ligand-based drug design strategies could be employed to create and optimize derivatives of this compound. fiveable.menih.gov In the absence of a known 3D structure of a biological target, these strategies rely on the knowledge of molecules that are known to be active. nih.gov

Pharmacophore Modeling:

If a set of active derivatives of this compound were to be identified, a pharmacophore model could be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model could then be used to screen virtual libraries of compounds to identify new molecules with the desired features.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For derivatives of this compound, various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) could be calculated and correlated with their measured biological activity. The resulting QSAR model could then be used to predict the activity of newly designed compounds.

Scaffold Hopping and Fragment Replacement:

This strategy involves replacing the central naphthalene scaffold with other ring systems while maintaining the key pharmacophoric features. sygnaturediscovery.com This can lead to the discovery of novel chemical series with improved properties, such as better patentability or reduced toxicity. Similarly, different fragments of the molecule could be replaced to optimize its properties.

A hypothetical optimization strategy for a derivative of this compound might involve:

Initial SAR exploration: Synthesizing a small library of derivatives with modifications at the hydroxyl, methoxy, and aldehyde groups to identify key functional groups for activity.

Naphthalene ring substitution: Based on the initial findings, further derivatization of the naphthalene ring with small, electronically diverse substituents to probe for additional interactions with the target.

Conformational analysis: Performing computational studies on the most active compounds to understand their preferred conformations.

Stereochemical investigation: If chiral centers are present in the active compounds, separating and testing the individual enantiomers.

Iterative design: Using the insights from these studies to design and synthesize new generations of compounds with predicted higher activity and improved properties.

No Publicly Available Research Found for "this compound" to Fulfill Article Request

Following a comprehensive and targeted search of scientific literature and chemical databases, no research, data, or publications could be found for the specific chemical compound "this compound." The request for a detailed article on its coordination chemistry and material science applications cannot be fulfilled due to the apparent absence of this compound in published scientific studies.

The investigation sought to find information on the synthesis, characterization, and application of metal complexes using this specific naphthaldehyde ligand, as well as its use in sensor development and advanced materials. However, searches for the compound by name, potential synthesis routes, and associated applications did not yield any relevant results.

The searches did identify literature on related, but structurally distinct, compounds, including:

4-Hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde): A benzaldehyde (B42025) derivative that has been studied for its coordination chemistry.

2-Hydroxy-1-naphthaldehyde : A common precursor for Schiff base ligands and their metal complexes.

The user's explicit instruction to focus solely on "this compound" and to strictly adhere to the provided outline prevents the substitution of information from these related compounds. Generating content based on different molecules would be scientifically inaccurate and would not meet the specific requirements of the request.

The lack of a registered CAS number or any mention in chemical synthesis literature suggests that "this compound" may be a novel or yet-to-be-synthesized compound. Therefore, no data exists on its coordination behavior, the spectroscopic or crystallographic properties of its potential metal complexes, or its applications in material science.

Without any foundational research on this specific molecule, it is impossible to generate the thorough, informative, and scientifically accurate article as requested.

Future Perspectives and Emerging Research Avenues for 4 Hydroxy 3,5 Dimethoxy 2 Naphthaldehyde

Advanced Bioactivity Profiling and Mechanistic Elucidation

Initial research has demonstrated that 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde exhibits moderate antiprotozoal activity. nih.gov Specifically, it has shown inhibitory effects against the parasites Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov This foundational knowledge provides a strong basis for more advanced bioactivity profiling. Future research should focus on broader screening against a diverse array of biological targets, including various cancer cell lines, pathogenic bacteria and fungi, and viruses to uncover new therapeutic potentials.

A critical next step is the elucidation of its mechanism of action. Understanding how this naphthaldehyde derivative exerts its antiprotozoal effects at a molecular level is paramount. Mechanistic studies could involve identifying specific enzyme targets or cellular pathways disrupted by the compound. For instance, investigating its interaction with key enzymes in parasite metabolism or survival could reveal the basis for its observed activity.

The compound's cytotoxicity has been evaluated against rat skeletal myoblasts (L-6 cells), providing an initial measure of its selectivity. nih.gov Further comprehensive toxicological studies are necessary to establish a therapeutic window and guide the development of derivatives with improved safety profiles.

Table 1: In Vitro Antiprotozoal and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity | IC₅₀ (μM) |

|---|---|---|

| Trypanosoma brucei | Antiprotozoal | 19.82 |

| Trypanosoma cruzi | Antiprotozoal | 12.28 |

| Leishmania donovani | Antiprotozoal | 38.78 |

| L-6 Cells (Rat Myoblasts) | Cytotoxicity | 174.94 |

Sustainable Synthesis and Green Chemistry Approaches

Currently, this compound is obtained through isolation from natural sources. tandfonline.com While this is suitable for initial discovery, it is often not viable for large-scale production due to low yields and potential environmental impact. The development of a reliable and sustainable synthetic route is a key future objective.

Emerging research in this area should prioritize the principles of green chemistry to minimize environmental impact. zenfoldst.comnih.gov This involves designing synthetic pathways that are energy-efficient, reduce waste, and utilize less hazardous substances. zenfoldst.comtandfonline.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Renewable Feedstocks : Investigating starting materials derived from renewable biological sources rather than petroleum-based chemicals. zenfoldst.com

Green Solvents : Employing environmentally benign solvents such as water, supercritical CO₂, or bio-based solvents to replace traditional volatile organic compounds. zenfoldst.comorientjchem.org

Catalysis : Utilizing efficient catalytic methods, including biocatalysis (using enzymes), to improve reaction yields and reduce the need for stoichiometric reagents. zenfoldst.com For related compounds, eco-friendly catalysts like chitosan-SO₃H have been used successfully. tandfonline.com

Energy Efficiency : Exploring methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Table 2: Potential Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Proposed Application | Potential Benefit |

|---|---|---|

| Waste Prevention | Develop high-yield, atom-economical reaction steps. | Minimizes byproducts and environmental pollution. nih.gov |

| Safer Solvents | Replace hazardous organic solvents with water or bio-solvents. zenfoldst.com | Reduces toxicity and improves workplace safety. |

| Energy Efficiency | Implement microwave-assisted or solvent-free reactions. tandfonline.commdpi.com | Lowers energy consumption and shortens reaction times. |

| Catalysis | Use reusable solid catalysts or enzymes (biocatalysis). | Increases reaction efficiency and reduces chemical waste. zenfoldst.com |

Chemoinformatics and Machine Learning in Naphthaldehyde Research

Chemoinformatics and machine learning are powerful tools that can accelerate the drug discovery and development process for naphthaldehyde-based compounds. nih.govnih.gov These computational approaches use algorithms to analyze chemical data, predict properties, and design novel molecules with desired activities. nih.govmdpi.com

Future research can leverage these technologies in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling : By building QSAR models, researchers can establish mathematical relationships between the chemical structure of naphthaldehyde derivatives and their biological activity. mdpi.com These models can then be used to predict the potency of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Virtual Screening : Large chemical libraries can be computationally screened to identify other molecules with structural similarities to this compound that may exhibit similar or improved biological activities. mdpi.com This approach can also help identify potential biological targets for the compound by docking it into the structures of known proteins.

De Novo Design : Machine learning algorithms can design entirely new naphthaldehyde derivatives optimized for specific properties, such as high potency against a target and low toxicity. nih.gov These in silico designs can guide synthetic chemistry efforts, making the discovery process more efficient. nih.gov

Exploration of Novel Applications in Chemical Biology and Medicinal Chemistry

The naphthaldehyde scaffold is a valuable starting point for medicinal chemistry campaigns. The known antiprotozoal activity of this compound provides a solid foundation for designing novel therapeutic agents.

Future medicinal chemistry efforts should focus on synthesizing a library of analogues to establish a clear structure-activity relationship (SAR). By systematically modifying the functional groups on the naphthalene (B1677914) ring—such as the hydroxyl and methoxy (B1213986) groups—researchers can identify which parts of the molecule are crucial for its biological activity. This knowledge can be used to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Beyond its direct therapeutic potential, this compound could be developed into a chemical probe. By attaching fluorescent tags or other labels, it could be used to study the biological pathways it modulates, providing valuable insights into parasite biology or other disease processes. Given that related naphthalene structures have been investigated as inhibitors for targets like lactate dehydrogenase, exploring similar applications for this compound is a logical future step. frontiersin.org The exploration of this and other naphthaldehyde derivatives could lead to the discovery of agents for a range of diseases, including cancer and bacterial infections, where other benzimidazole derivatives with similar substitutions have shown promise. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4-Hydroxy-3,5-dimethoxy-2-naphthaldehyde?

A practical approach involves adapting protocols for structurally related aldehydes. For example:

- Step 1 : React a naphthalene precursor (e.g., 2-naphthol derivatives) with methoxy and aldehyde-functionalizing agents under controlled conditions (e.g., Vilsmeier-Haack reaction for aldehyde introduction).

- Step 2 : Purify the product via recrystallization using ethanol or methanol, as demonstrated in analogous syntheses of 4-hydroxy-3,5-dimethoxybenzaldehyde .

- Validation : Confirm purity using HPLC or GC/MS (see Question 2).

Q. How can researchers validate the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- HPLC-MS/MS : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% formic acid) for separation, coupled with tandem mass spectrometry for precise quantification .

- GC/MS : Derivatize the aldehyde (e.g., with DNPH) to improve volatility, then analyze using a DB-5MS column to identify fragmentation patterns .

- Spectroscopy : Employ -NMR and -NMR to confirm methoxy and hydroxyl proton environments, referencing spectral data from similar compounds like syringaldehyde .

Q. What are the primary research applications of this compound?

- Pharmacological Studies : Acts as a precursor for bioactive molecules (e.g., radioprotective agents) due to its phenolic and aldehyde moieties .

- Oxidative Stress Biomarkers : Used to study aldehyde adducts in lipid peroxidation assays, analogous to 4-hydroxynonenal (HNE) detection methods .

- Lignin Chemistry : Investigate its role in lignin degradation products, as seen in GC/MS analysis of aromatic monomers in biomass studies .

Advanced Research Questions

Q. How should computational studies (e.g., DFT) be designed to model this compound’s electronic properties?

- Functional Selection : Use hybrid functionals like B3LYP with exact exchange terms to accurately model thermochemical properties (e.g., bond dissociation energies of phenolic O-H groups) .

- Wavefunction Analysis : Leverage Multiwfn software to calculate electrostatic potential surfaces (EPS) and local electron affinity, critical for predicting reactivity sites .

- Validation : Compare computed IR spectra with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .

Q. How can researchers resolve contradictions in spectral or computational data?

- Multi-Method Cross-Validation : For example, if NMR data conflicts with DFT-predicted chemical shifts, re-examine solvent effects or tautomeric equilibria using pH-dependent UV-Vis spectroscopy .

- Error Analysis in DFT : Quantify errors in exchange-correlation functionals by benchmarking against high-level ab initio methods (e.g., CCSD(T)) for key properties like ionization potentials .

Q. What strategies optimize the compound’s stability during storage and experimental use?

- Storage : Keep in amber vials under inert gas (N/Ar) at -20°C to prevent oxidation of the aldehyde group.

- In Situ Derivatization : Protect the aldehyde via Schiff base formation with amines during long-term biological assays, as done for similar aldehydes in urinary biomarker studies .

Q. How can the compound be functionalized for advanced synthetic applications?

- Aldehyde Modification : React with hydrazines to form hydrazones for coordination chemistry, or with Grignard reagents to extend conjugation (e.g., styryl derivatives) .

- Methoxy Group Manipulation : Demethylate selectively using BBr to generate catechol intermediates for polymerization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.